2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 3,4-dichlorophenylpiperazine with quinoxaline derivatives. One common method includes the use of metal-catalyzed reactions, where transition metals such as iron, nickel, or ruthenium serve as catalysts . The reaction conditions often involve moderate temperatures and the presence of a base to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar metal-catalyzed processes. The focus is on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially hydrogenated derivatives .
Scientific Research Applications
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its antidepressant and antipsychotic properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions . The compound may also interact with various receptors and enzymes, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another compound with similar structural features and biological activities.
Quinoxaline derivatives: Various quinoxaline derivatives exhibit similar antimicrobial and antiviral properties.
Uniqueness
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual action on serotonin and dopamine systems makes it a promising candidate for the development of new antidepressant and antipsychotic drugs .
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4/c19-14-6-5-13(11-15(14)20)23-7-9-24(10-8-23)18-12-21-16-3-1-2-4-17(16)22-18/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWAUKRMZOSQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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